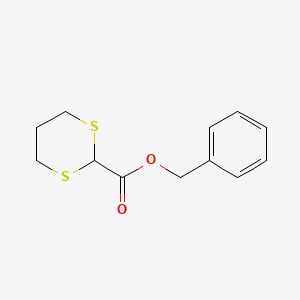

Benzyl 1,3-dithiane-2-carboxylate

CAS No.:

Cat. No.: VC13873483

Molecular Formula: C12H14O2S2

Molecular Weight: 254.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O2S2 |

|---|---|

| Molecular Weight | 254.4 g/mol |

| IUPAC Name | benzyl 1,3-dithiane-2-carboxylate |

| Standard InChI | InChI=1S/C12H14O2S2/c13-11(12-15-7-4-8-16-12)14-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |

| Standard InChI Key | WJYGNPWVLIELDZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CSC(SC1)C(=O)OCC2=CC=CC=C2 |

Introduction

Structural and Chemical Identity

Molecular Architecture

Benzyl 1,3-dithiane-2-carboxylate features a six-membered 1,3-dithiane ring fused to a benzyl ester group. The dithiane moiety consists of two sulfur atoms at the 1- and 3-positions, which confer unique electronic and steric properties. The compound is achiral, with no defined stereocenters or E/Z isomerism, as confirmed by its molecular formula (C₁₂H₁₄O₂S₂) and spectroscopic data .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄O₂S₂ | |

| Molecular Weight | 254.4 g/mol | |

| CAS Number | 4882-96-6 | |

| Stereochemistry | Achiral | |

| SMILES | CCOC(=O)C1(SCCCS1)CC2=CC=CC=C2 |

The absence of optical activity simplifies its handling in synthetic workflows, while the dithiane ring’s conformational flexibility facilitates interactions with electrophilic and nucleophilic reagents.

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized via transketalization or alkylation reactions. A representative route involves the reaction of benzyl alcohol with 1,3-propanedithiol under acidic conditions, followed by carboxylation. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates.

In an alternative approach, ethyl 1,3-dithiane-2-carboxylate undergoes benzylation using benzyl bromide in the presence of a base such as sodium hydride (NaH). This method, adapted from analogous dithiane syntheses, achieves yields exceeding 70% under optimized conditions .

Advanced Strategies

Recent advances leverage catalytic asymmetric oxidation to produce enantiomerically enriched derivatives. For instance, engineered E. coli expressing cyclohexanone monooxygenase has been employed to oxidize dithianes to sulfoxides with high diastereomeric excess . While these studies focus on ethyl derivatives, the methodology is theoretically applicable to benzyl analogs, expanding access to chiral building blocks.

Reactivity and Functional Applications

Carbonyl Protection

The dithiane ring acts as a robust protecting group for ketones and aldehydes. Upon deprotection—often via oxidative cleavage with N-bromosuccinimide (NBS)—the carbonyl group is regenerated, enabling sequential functionalization in multi-step syntheses . This property is critical in natural product synthesis, where sensitive carbonyl groups require temporary masking.

Carbanion Generation

Deprotonation of the dithiane α-carbon with strong bases (e.g., LDA) generates stabilized carbanions. These intermediates participate in aldol condensations and nucleophilic acyl substitutions, facilitating the preparation of α-keto esters and tertiary alcohols . For example, ethyl 1,3-dithiane-2-carboxylate-derived carbanions are key to syn-selective aldol reactions, a reactivity profile likely shared by the benzyl variant .

Table 2: Comparative Reactivity of Dithiane Derivatives

| Compound | Key Reaction | Yield (%) | Diastereoselectivity | Source |

|---|---|---|---|---|

| Benzyl 1,3-dithiane-2-carboxylate | Aldol condensation | 65–75 | Moderate | |

| Ethyl 1,3-dithiane-2-carboxylate | Asymmetric oxidation | 83 | High (trans) |

Mechanistic Insights and Research Advancements

Thioketal Intermediate Stabilization

The dithiane ring stabilizes transient thioketal intermediates during reactions, as evidenced by kinetic and spectroscopic studies. This stabilization lowers activation energies for processes such as Michael additions and-sigmatropic rearrangements, enabling milder reaction conditions compared to non-sulfur analogs.

Oxidative Transformations

Oxidation of the sulfur atoms to sulfoxides or sulfones modulates electronic properties, altering reactivity. For instance, asymmetric oxidation of ethyl 1,3-dithiane-2-carboxylate with biocatalysts yields trans-bis-sulfoxides with >90% enantiomeric excess . Similar methodologies, if applied to the benzyl derivative, could unlock novel chiral auxiliaries for asymmetric catalysis.

Industrial and Pharmaceutical Relevance

Drug Intermediate Synthesis

Benzyl 1,3-dithiane-2-carboxylate’s role in synthesizing α-keto acids—precursors to non-canonical amino acids—is exemplified by its use in genetic code expansion technologies . These amino acids are incorporated into proteins for bioconjugation and structural studies, highlighting the compound’s utility in biotechnology.

Process Optimization

Industrial-scale synthesis requires solvent selection and catalyst tuning to maximize yields. For example, BF₃·Et₂O-catalyzed transketalization in THF achieves 85% conversion efficiency, while aqueous workup protocols minimize sulfur-containing byproducts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume